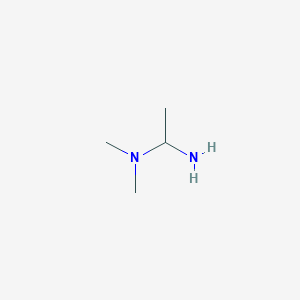

N~1~,N~1~-Dimethylethane-1,1-diamine

Description

Nomenclature and Structural Classification within Diamine Chemistry

In chemical nomenclature, the term geminal (from the Latin gemini, meaning "twins") refers to the relationship between two functional groups bonded to the same atom. A geminal diamine, therefore, is a molecule with a C(NR₂)₂ functional group, where R can be hydrogen or an organic substituent. wikipedia.org This is systematically designated as a 1,1-diamine.

This classification is distinct from vicinal diamines, where the two amino groups are attached to adjacent carbon atoms (a 1,2-diamine arrangement). The specific compound of focus, N1,N1-Dimethylethane-1,1-diamine , exemplifies this nomenclature. The "ethane" backbone indicates a two-carbon chain, and "1,1-diamine" specifies that both nitrogen atoms are attached to the first carbon. The "N1,N1-Dimethyl" prefix indicates that two methyl groups are substituents on one of the nitrogen atoms.

The structural classification of diamines is critical as the proximity of the amino groups dictates the compound's chemical behavior, stability, and utility in synthesis.

Historical Context of Geminal Diamine Investigation

The study of geminal diamines is intrinsically linked to the historical development of organic synthesis. While a definitive date for the first synthesis of a geminal diamine is not clearly documented, the underlying chemistry dates back to early investigations of reactions between aldehydes and amines. The landmark synthesis of urea (B33335) by Friedrich Wöhler in 1828 is often considered the starting point of modern organic synthesis, opening the door to the laboratory creation of compounds previously thought to be accessible only from living organisms. mcgill.ca

Aminals have long been recognized as key intermediates in classic organic reactions, such as the Fischer indole (B1671886) synthesis, which has been in use for over a century. wikipedia.org The condensation of an aldehyde with a secondary amine to form an aminal is a fundamental transformation. wikipedia.org A common, stable example is bis(dimethylamino)methane, prepared from the reaction of formaldehyde (B43269) and dimethylamine (B145610). wikipedia.org The investigation into the mechanisms and applications of these compounds has evolved, with modern research focusing on their role in asymmetric catalysis and the synthesis of complex, biologically active molecules. rsc.orgacs.org

Significance of Geminal Diamine Scaffolds in Molecular Design

The geminal diamine motif is a valuable building block in molecular design and organic synthesis. Its significance stems from several key aspects:

Reactive Intermediates: Geminal diamines are often used as precursors to more reactive species like iminium ions. Their relative instability under certain conditions, such as in aqueous acid, allows for controlled transformations in multi-step syntheses. acs.org

Synthesis of Heterocycles: These compounds are crucial starting materials for synthesizing a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry. wikipedia.orgnih.govmdpi.com For instance, cyclic aminals can be prepared through the condensation of an aldehyde with a 1,2- or 1,3-diamine. wikipedia.org

Bioactive Molecules: The geminal diamine scaffold is present in numerous natural products and pharmaceuticals. rsc.org Notable examples of natural products containing the aminal functional group include physostigmine (B191203) and hodgkinsine. wikipedia.org The development of synthetic methods to construct this core structure is therefore of significant interest in drug discovery. acs.org

Precursors and Protecting Groups: The aminal linkage can serve as a protecting group for amines or as a masked carbonyl group, which can be revealed later in a synthetic sequence.

Modern synthetic strategies continue to expand the utility of geminal diamines, with new methods being developed for their construction with high efficiency and stereoselectivity. rsc.orgacs.org

Detailed Findings on N1,N1-Dimethylethane-1,1-diamine

Direct and extensive experimental data for N1,N1-Dimethylethane-1,1-diamine is limited in publicly accessible literature, suggesting it is not a commonly isolated compound. However, its properties and reactivity can be understood based on the well-established principles of geminal diamine chemistry.

Synthesis and Properties

The most direct and theoretically sound method for the synthesis of N1,N1-Dimethylethane-1,1-diamine is the condensation reaction between acetaldehyde (B116499) and dimethylamine. In this reaction, one molecule of acetaldehyde reacts with two equivalents of dimethylamine, typically under conditions that facilitate the removal of the water byproduct, to form the aminal structure.

| Property | N~1~,N~1~-Dimethylethane-1,1-diamine | Bis(dimethylamino)methane (Analog for Comparison) |

|---|---|---|

| Molecular Formula | C₄H₁₂N₂ | C₃H₁₀N₂ |

| Molecular Weight | 88.15 g/mol | 74.13 g/mol |

| Structure | CH₃CH(N(CH₃)₂)₂ | CH₂(N(CH₃)₂)₂ |

| Boiling Point | Data not available | 43-44 °C |

| Density | Data not available | 0.749 g/mL |

| Typical Synthesis | Acetaldehyde + 2 eq. Dimethylamine | Formaldehyde + 2 eq. Dimethylamine wikipedia.org |

Properties

CAS No. |

116042-60-5 |

|---|---|

Molecular Formula |

C4H12N2 |

Molecular Weight |

88.15 g/mol |

IUPAC Name |

1-N',1-N'-dimethylethane-1,1-diamine |

InChI |

InChI=1S/C4H12N2/c1-4(5)6(2)3/h4H,5H2,1-3H3 |

InChI Key |

MBBDOMNWCQRJJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(N)N(C)C |

Origin of Product |

United States |

Reaction Mechanisms and Transformational Reactivity of N1,n1 Dimethylethane 1,1 Diamine Systems

Nucleophilic Reactivity and Protonation Equilibria of Geminal Diamines

The basicity of diamines is a measure of their ability to accept a proton. This property is typically quantified by the pKa value of the conjugate acid. In diamines, the protonation can occur in two steps, corresponding to the formation of the monoprotonated and diprotonated species. The basicity is influenced by several factors, including the intrinsic basicity of the amino groups, the potential for intramolecular hydrogen bonding in the protonated form, and steric effects. researchgate.net For aliphatic amines, the presence of alkyl groups, such as the methyl groups in N¹,N¹-Dimethylethane-1,1-diamine, generally increases the electron density on the nitrogen atom through an inductive effect (+I), thereby enhancing basicity compared to unsubstituted amines. quora.comquora.com However, steric hindrance from bulky substituents can impede the approach of a proton, potentially reducing basicity. quora.com

The protonation equilibria for a generic diamine can be described as follows:

First Protonation: B + H⁺ ⇌ BH⁺

Second Protonation: BH⁺ + H⁺ ⇌ BH₂²⁺

The nucleophilic character of geminal diamines allows them to participate in a variety of chemical reactions. The lone pairs on the nitrogen atoms can attack electrophilic centers, leading to the formation of new covalent bonds. This reactivity is fundamental to their use as building blocks in organic synthesis.

Intramolecular Rearrangements and Migration Pathways

The scaffold of geminal diamines, while reactive, can also be susceptible to intramolecular rearrangements under certain conditions. These transformations often involve the migration of groups and can lead to the formation of more stable isomeric structures. While specific studies on the intramolecular rearrangements of N¹,N¹-Dimethylethane-1,1-diamine are not extensively detailed in the available literature, general principles governing the reactivity of related geminal systems, such as geminal diazides, can provide insight.

For example, the thermal or photochemical decomposition of geminal diazides can proceed through nitrene intermediates, leading to the formation of heterocyclic compounds like tetrazoles. mdpi.comresearchgate.net These reactions involve significant electronic and structural reorganization. In some cases, mechanistic studies have pointed towards complex pathways, including the potential for intermolecular mechanisms or anionic chain reactions, rather than simple intramolecular insertions. mdpi.com

The stability of the geminal diamine linkage is a key factor. The breakdown of this structure often proceeds via the formation of an iminium cation intermediate through the expulsion of one of the amine groups. psu.edu The propensity for rearrangement would be influenced by the stability of any potential intermediates and the activation energy required for the migration of a substituent. The specific nature of the substituents on the carbon and nitrogen atoms would play a critical role in dictating the feasibility and pathway of any such intramolecular transformations.

Hydrolytic Stability and Decomposition Pathways of Geminal Diamine Scaffolds

Geminal diamines, also known as aminals, are structurally analogous to O,O-acetals and are known to be sensitive to hydrolysis, particularly in aqueous acidic media. nih.gov The stability of the N-C-N bond system is highly dependent on the pH of the environment.

The decomposition pathway for geminal diamines typically involves the cleavage of a carbon-nitrogen bond, which is facilitated by protonation of one of the nitrogen atoms. This process leads to the formation of an iminium cation and the expulsion of an amine. psu.edu The iminium cation is then susceptible to nucleophilic attack by water, ultimately leading to the formation of an aldehyde (or ketone) and two equivalents of the corresponding amine.

Studies on cyclic aminals have shown that they are generally stable compounds when not exposed to acidic conditions. nih.gov However, in acidic aqueous media, rapid and reversible decomposition is observed. nih.gov The hydrolysis is significantly accelerated as the pH decreases. For instance, at pH 3, significant hydrolysis of cyclic aminal systems has been observed, with complete degradation occurring rapidly at pH 2. nih.gov This pH dependency highlights the crucial role of protonation in initiating the decomposition cascade. The kinetically preferred mode of decomposition involves the preferential expulsion of the less basic amine as the leaving group, a preference that has been shown to be independent of pH over a wide range (pH 2-11). psu.edu

The hydrolysis of geminal diamines is a thermodynamically driven process. nih.gov Quantum mechanical calculations have indicated that the hydrolysis of test compounds is favored thermodynamically, with the equilibrium shifting towards the hydrolyzed products (aldehyde and diamine) in acidic media. nih.gov This is because the protonated fragments exhibit greater stability compared to the protonated aminal structure. nih.gov Conversely, in neutral or basic environments, the formation of the geminal diamine from its fragments can be thermodynamically favored. nih.gov

The kinetics of hydrolysis are strongly dependent on the concentration of the acid catalyst. nih.gov The mechanism for acid-catalyzed hydrolysis involves a pre-equilibrium protonation of one of the nitrogen atoms, followed by the rate-determining cleavage of the C-N bond to form an iminium cation intermediate. This intermediate is then rapidly captured by water.

Table 1: Factors Influencing Hydrolysis Kinetics

| Factor | Effect on Hydrolysis Rate | Kinetic/Thermodynamic Implication |

|---|---|---|

| Decreasing pH (Increasing [H⁺]) | Increases | Accelerates the initial protonation step, shifting the equilibrium towards the transition state for C-N bond cleavage. nih.govnih.gov |

| Temperature | Increases | Provides the necessary activation energy for the reaction. Thermodynamic parameters like activation energy can be determined from temperature-dependent studies. nih.govnih.gov |

| Solvent Polarity | Variable | Can influence the stability of both the ground state and the charged transition state, thereby affecting the activation barrier. researchgate.net |

This table summarizes general principles of hydrolysis kinetics applicable to aminal systems.

The stability of the geminal diamine scaffold is modulated by both steric and electronic effects originating from the substituents on the nitrogen atoms and the central carbon. nih.gov

Electronic effects refer to the influence of a substituent's ability to donate or withdraw electron density. Electron-donating groups on the nitrogen atoms, such as the methyl groups in N¹,N¹-Dimethylethane-1,1-diamine, increase the basicity of the nitrogens. This could potentially increase the rate of the initial protonation step of hydrolysis. However, studies on some cyclic aminal systems have found that changes in electron density due to different substituents on an aromatic ring did not significantly affect the stability towards hydrolysis. nih.gov This suggests that for certain structures, other factors may be more dominant.

Steric effects arise from the spatial arrangement of atoms and the repulsion between electron clouds. Bulky substituents can hinder the approach of a proton to the nitrogen atom or impede the necessary geometric changes in the transition state, potentially slowing down hydrolysis. In cyclic systems, the conformational energy of the ring system has been identified as a major contributor to hydrolytic instability. nih.gov Conformational distortions caused by bulky substituents can lower the activation barrier for the formation of the intermediate cation, thereby accelerating hydrolysis. nih.govnih.gov

Table 2: Summary of Steric and Electronic Influences on Stability

| Effect | Influence on Geminal Diamine Stability | Mechanism of Influence |

|---|---|---|

| Electronic (Electron-Donating Groups on N) | Can be complex; may not be the dominant factor in all systems. | Increases nitrogen basicity, potentially facilitating the initial protonation required for hydrolysis. quora.com |

| Steric (Bulky Substituents) | Can either increase or decrease stability depending on the specific structural context. | Can hinder the approach of reactants (steric hindrance), increasing stability. Alternatively, can cause ring strain or conformational distortion that lowers the activation energy for decomposition, decreasing stability. nih.govnih.gov |

This table provides a generalized overview of how steric and electronic factors can impact the stability of geminal diamine structures.

Electrochemical Behavior and Redox Processes of Diamine Derivatives

The electrochemical behavior of diamine derivatives is characterized by their ability to undergo redox processes, primarily oxidation at the nitrogen centers. The presence of lone pair electrons on the nitrogen atoms makes them susceptible to electron removal (oxidation). The electrochemical oxidation of amines can lead to a variety of products depending on the molecular structure and the conditions of the electrolysis. researchgate.net

Experimental investigations using techniques like cyclic voltammetry can reveal the oxidation potentials of these compounds. researchgate.net Theoretical calculations can complement these experiments by determining thermodynamic parameters related to the oxidation process, such as the total Gibbs free energy (ΔG_tot). A direct relationship has been observed where species with a more positive oxidation potential also have larger ΔG_tot values for oxidation. researchgate.net

The oxidation of diamines can initiate a cascade of reactions. For example, the electrochemical oxidation of some N,N-dialkyl-p-phenylenediamines has been shown to generate p-quinone-diimines. These reactive intermediates can then undergo further reactions, such as dimerization, to form more complex structures. researchgate.net Redox-active molecules are sometimes grafted onto other materials using diamine linkers to enhance electrochemical properties for applications like supercapacitors. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for N1,n1 Dimethylethane 1,1 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For N¹,N¹-Dimethylethane-1,1-diamine, ¹H and ¹³C NMR provide direct evidence of its 1,1-diamine substitution pattern.

The structural confirmation of N¹,N¹-Dimethylethane-1,1-diamine is achieved by analyzing the chemical shifts, multiplicities, and integrations in its ¹H and ¹³C NMR spectra. As specific experimental data for this less-common isomer is not widely published, the expected spectral characteristics can be predicted based on its unique structure: CH₃-CH(NH₂)(N(CH₃)₂).

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show four distinct signals. The methyl group attached to the ethyl backbone would appear as a doublet, coupled to the single methine proton. The methine proton itself would resonate as a quartet, split by the adjacent methyl group. The six protons of the dimethylamino group are chemically equivalent and would produce a sharp singlet. The primary amine protons are expected to appear as a broad singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display three signals, corresponding to the three chemically non-equivalent carbon environments. The carbon of the terminal methyl group, the methine carbon bonded to two nitrogen atoms, and the two equivalent carbons of the dimethylamino group would each produce a distinct resonance. The methine carbon (C1) is expected to be significantly downfield due to the deshielding effect of being bonded to two electronegative nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for N¹,N¹-Dimethylethane-1,1-diamine This table is interactive. Click on the headers to sort.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 1.1 | Doublet | CH₃-CH |

| ¹H | ~ 2.2 | Singlet | N(CH₃)₂ |

| ¹H | ~ 2.9 | Quartet | CH₃-CH |

| ¹H | ~ 1.5 (variable) | Broad Singlet | NH₂ |

| ¹³C | ~ 15-20 | - | C H₃-CH |

| ¹³C | ~ 40-45 | - | N(C H₃)₂ |

| ¹³C | ~ 70-75 | - | CH₃-C H |

While 1D NMR confirms the basic structure, advanced 2D NMR techniques are necessary to analyze the spatial arrangement and through-bond connectivities, providing a deeper understanding of the molecule's conformation.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra. For instance, it would show a cross-peak connecting the methine proton quartet to the downfield methine carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing the 1,1-diamine connectivity. It would reveal correlations between protons and carbons separated by two or three bonds. A key expected correlation would be between the protons of the N(CH₃)₂ group and the C1 methine carbon, unequivocally proving the geminal arrangement.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is used for conformational analysis by detecting through-space interactions between protons that are in close proximity. mdpi.com NOESY spectra could reveal correlations between the protons of the N-dimethyl group and the protons of the terminal methyl group, providing insight into the preferred rotational conformation (rotamer) around the C1-C2 bond. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of an ion, which allows for the determination of its elemental formula. For N¹,N¹-Dimethylethane-1,1-diamine, the molecular formula is C₄H₁₂N₂. HRMS would be used to measure the mass of the molecular ion ([M]⁺˙) or, more commonly, the protonated molecule ([M+H]⁺) with high precision. This allows differentiation from other compounds that may have the same nominal mass but a different elemental composition.

Table 2: Molecular Mass Data for N¹,N¹-Dimethylethane-1,1-diamine This table is interactive. Click on the headers to sort.

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₁₂N₂ |

| Nominal Mass | 88 Da |

| Monoisotopic Mass | 88.100048 Da |

| [M+H]⁺ Monoisotopic Mass | 89.107873 Da |

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, particularly for distinguishing between isomers. lcms.czmdpi.com In an MS/MS experiment, the molecular ion (or protonated molecule) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure.

For N¹,N¹-Dimethylethane-1,1-diamine, the most anticipated fragmentation pathway is alpha-cleavage, specifically the scission of the C1-C2 bond. This cleavage is highly favored because it results in a very stable, resonance-delocalized iminium ion. This characteristic fragmentation provides a clear distinction from its 1,2-diamine isomer.

Predicted Primary Fragmentation: [CH₃-CH(NH₂)(N(CH₃)₂)]⁺˙ → [CH(NH₂)(N(CH₃)₂)]⁺ + •CH₃

The resulting fragment ion, [CH(NH₂)(N(CH₃)₂)]⁺, would produce a strong signal at m/z 87 . This is a diagnostic peak for the 1,1-diamine structure.

Comparison with Isomer: The vicinal isomer, N,N-dimethylethane-1,2-diamine, typically fragments between the two methylene (B1212753) carbons to produce a dominant fragment ion, [CH₂N(CH₃)₂]⁺, at m/z 58 . The significant difference in the primary fragment ions (m/z 87 vs. m/z 58) allows for the unambiguous differentiation of the two isomers using MS/MS.

Chemical Ionization (CI) is a soft ionization technique that imparts less energy to the analyte molecule compared to Electron Ionization (EI). chemijournal.com This results in significantly less fragmentation and typically produces an abundant quasi-molecular ion, usually the protonated molecule ([M+H]⁺). nih.govtaylorfrancis.com For compounds like diamines, which can fragment extensively under EI, CI is invaluable for confirming the molecular weight. chemijournal.com

When analyzing N¹,N¹-Dimethylethane-1,1-diamine using CI with a reagent gas such as methane (B114726) or ammonia (B1221849), the primary ion observed in the spectrum would be the [M+H]⁺ ion at m/z 89. researchgate.net This clear identification of the molecular weight complements the structural information gained from fragmentation analysis in MS/MS. The choice of reagent gas can subtly influence the extent of any minor fragmentation, but the base peak is consistently the protonated molecule. nih.gov

Due to a lack of publicly available scientific data for the specific chemical compound N1,N1-Dimethylethane-1,1-diamine, this article cannot be generated at this time.

Extensive searches for experimental and analytical data required to populate the requested sections on advanced spectroscopic and structural elucidation have yielded no specific results for this particular isomer. The available literature and databases primarily focus on the more common isomers, N,N-Dimethylethane-1,2-diamine and N,N'-Dimethylethane-1,2-diamine.

Without access to peer-reviewed research, crystallographic databases, or spectral libraries containing information on N1,N1-Dimethylethane-1,1-diamine, it is not possible to provide a scientifically accurate and informative article that adheres to the strict content requirements of the prompt. An attempt to write the article would result in speculation or the incorrect use of data from other isomers, which would be scientifically inaccurate and misleading.

Further research would be required to synthesize and characterize N1,N1-Dimethylethane-1,1-diamine and publish the findings in accessible scientific literature before a detailed article on its spectroscopic and structural properties can be written.

Computational and Theoretical Chemistry of N1,n1 Dimethylethane 1,1 Diamine

Density Functional Theory (DFT) Studies

There is no available literature detailing DFT studies on N¹,N¹-dimethylethane-1,1-diamine. Therefore, information regarding its geometry optimization, electronic structure analysis (such as HOMO-LUMO, Molecular Electrostatic Potential, and Mulliken charges), conformational analysis, or the prediction of reactivity and stability parameters cannot be provided.

Molecular Mechanics (MM) Simulations

No records of molecular mechanics simulations specifically targeting N¹,N¹-dimethylethane-1,1-diamine were found.

Computational Approaches to Reaction Mechanisms and Transition States

There is no published research on the computational investigation of reaction mechanisms or transition states involving N¹,N¹-dimethylethane-1,1-diamine.

Quantum Chemical Calculations for Spectroscopic Correlation

No quantum chemical calculations correlating to the spectroscopic properties of N¹,N¹-dimethylethane-1,1-diamine have been identified in the public domain.

Derivatization and Chemical Functionalization of N1,n1 Dimethylethane 1,1 Diamine

Synthesis of Substituted Geminal Diamine Derivatives

The synthesis of substituted geminal diamines often involves the controlled reaction of aldehydes or ketones with amines. Geminal diamines themselves, particularly those derived from enolizable aldehydes, can be transient intermediates. While the use of N1,N1-Dimethylethane-1,1-diamine as a starting material for more complex geminal diamines is not widely documented, related synthetic strategies highlight the principles of their formation and reactivity.

A notable protocol involves the iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides to produce α-tertiary amines. nih.gov This process proceeds through an anionic tetrahedral hemiaminal intermediate, which is subsequently activated and treated with a second nucleophile. nih.gov This demonstrates a pathway where a structure related to a geminal diamine is functionalized at the carbon atom bearing the nitrogen atoms.

General synthetic approaches to geminal diamines often face challenges such as high temperatures and the use of transition metals or excessive oxidants. rsc.org However, recent developments have focused on more environmentally benign, photocatalyst-free methods that proceed through novel intermediates like sandwich-like photoactive donor–acceptor–donor complexes. rsc.org These methods expand the toolkit for creating diverse geminal diamine structures. The decomposition of geminal diamines is a significant aspect of their chemistry, often proceeding via the elimination of one amine moiety to form an iminium ion, which can then be trapped by other nucleophiles. acs.org

Table 1: Synthetic Pathways Related to Geminal Diamine Functionalization

| Method | Precursor | Key Intermediate | Product Class | Reference |

|---|---|---|---|---|

| Iterative Nucleophilic Addition | N,N-Dialkyl Carboxamide | Anionic Hemiaminal | α-Tertiary Amines | nih.gov |

Formation of Schiff Bases and Imine Derivatives

The reaction of diamines with carbonyl compounds is a standard method for synthesizing Schiff bases and imines. masterorganicchemistry.comtsijournals.comijcmas.com However, the reactivity of a geminal diamine like N1,N1-Dimethylethane-1,1-diamine differs significantly from that of its vicinal (1,2) isomer. Vicinal diamines react with two equivalents of an aldehyde or ketone to form stable, often tetradentate, Schiff base ligands. nih.govresearchgate.netijcmas.com

In contrast, geminal diamines are considered to be intermediates in the formation of imines. masterorganicchemistry.com They are typically formed from the reaction of a primary or secondary amine with a carbonyl compound and readily eliminate one of the amine groups to generate the C=N double bond of an imine or a related enamine. masterorganicchemistry.comlibretexts.org

Therefore, treating N1,N1-Dimethylethane-1,1-diamine with an aldehyde or ketone is not expected to yield a stable bis-Schiff base. Instead, the reaction would likely proceed via the elimination of dimethylamine (B145610) to form an imine derived from the carbonyl compound and ammonia (B1221849) (or its equivalent), or potentially an enamine if the carbonyl substrate has α-protons. libretexts.orgdnrcollege.org The geminal diamine, in this context, acts as a masked form of an imine precursor.

Table 2: Comparison of Reactivity of Diamine Isomers with Carbonyls

| Diamine Type | Reactant | Expected Product | Stability of Product |

|---|---|---|---|

| 1,1-Diamine (Geminal) | Aldehyde/Ketone | Imine or Enamine | Stable C=N or C=C-N bond |

| 1,2-Diamine (Vicinal) | Aldehyde/Ketone (2 eq.) | Bis-Schiff Base | Stable, often used as a ligand |

Modification for Specific Ligand Design in Metal Complexes

The design of ligands for metal complexes is a cornerstone of coordination chemistry. wikipedia.org Amines are fundamental ligands, acting as σ-donors to metal centers. wikipedia.orgfiveable.me Vicinal diamines, such as ethylenediamine, are classic examples of bidentate ligands that form stable five-membered chelate rings with metal ions, a stabilizing feature known as the chelate effect.

N1,N1-Dimethylethane-1,1-diamine lacks this capability. Due to the placement of both nitrogen atoms on the same carbon, it cannot act as a chelating agent. It could theoretically coordinate as a monodentate ligand, but this is often disfavored due to steric hindrance from the N,N-dimethyl group and the adjacent amine.

More critically, the inherent instability of the aminal functional group suggests that it is more likely to serve as an in-situ source for other ligands. For instance, in the presence of a metal ion and other reagents, it could decompose to generate an imine, which then coordinates to the metal center. There is precedent for aminals being formed in situ during coordination reactions and influencing the final complex structure, highlighting their role as reactive intermediates rather than stable, coordinating ligands. nih.gov The modification of N1,N1-Dimethylethane-1,1-diamine for ligand design would likely involve its transformation into a more stable, coordinating moiety rather than its direct use.

Incorporation into Polymeric Structures and Macromolecules

Diamines are essential monomers in the synthesis of several classes of polymers, most notably polyamides and polyamidoamines. acs.org Polyamides are typically formed through the step-growth polycondensation of a diamine with a dicarboxylic acid or its derivative (e.g., an acyl chloride). rsc.orgnih.govd-nb.info Similarly, polyamidoamines can be synthesized via the aza-Michael polyaddition of diamines to bisacrylamides. mdpi.com

The incorporation of N1,N1-Dimethylethane-1,1-diamine into a polymer backbone via these methods presents significant challenges. In a polycondensation reaction with a diacyl chloride, the formation of the first amide bond would be followed by a high propensity for the elimination of the second amine group (dimethylamine). This elimination would act as a chain-terminating step, preventing the formation of a high molecular weight polymer.

Furthermore, the steric bulk around the reactive site, with two amine groups on a single carbon, would likely hinder the polymerization process, leading to low conversion rates and low molecular weight oligomers. While functional polymers containing diamine units are of great interest, the unique reactivity of the geminal diamine structure makes N1,N1-Dimethylethane-1,1-diamine an unlikely candidate for creating stable, linear high-performance polymers using traditional polycondensation or polyaddition techniques. rsc.orgd-nb.info

Table 3: Mentioned Compounds

| Compound Name |

|---|

| N |

| Dimethylamine |

| Ethylenediamine |

Role of N1,n1 Dimethylethane 1,1 Diamine in Advanced Organic Synthesis and Catalysis

Asymmetric Synthesis Catalysis Utilizing Geminal Diamine Scaffolds

Geminal diamines, characterized by two amino groups attached to the same carbon atom, are crucial structural motifs in the field of asymmetric catalysis. rsc.org When rendered chiral, these scaffolds serve as highly effective ligands for a variety of metal-catalyzed reactions, inducing stereoselectivity in the formation of new chemical bonds. The close proximity of the two nitrogen atoms allows them to act as powerful bidentate ligands, creating a well-defined and rigid chiral environment around a metal center. This constrained conformation is essential for differentiating between the prochiral faces of a substrate, leading to high enantioselectivity. left-bank.com

The use of chiral diamine ligands in asymmetric synthesis has grown significantly, rivaling the more traditional phosphine-based ligands. left-bank.com They are employed in a multitude of reactions, including asymmetric additions, hydrogenations, and carbon-carbon bond-forming reactions. researchgate.netchemrxiv.org For instance, chiral diamines are fundamental to the development of catalysts for the asymmetric addition of organozinc reagents to aldehydes and the 1,4-conjugate Michael addition. researchgate.net

While specific studies detailing the catalytic use of N1,N1-Dimethylethane-1,1-diamine are not prominent, the principles governing geminal diamine catalysis suggest its potential. If synthesized in an enantiomerically pure form (e.g., by introducing a chiral center on the ethane (B1197151) backbone), it could serve as a valuable ligand. The N,N-dimethyl group provides a sterically defined pocket, while the primary -NH2 group offers a site for further functionalization or direct interaction with substrates.

Table 1: Representative Asymmetric Reactions Catalyzed by Chiral Diamine Ligands (Note: This table presents data for well-studied chiral vicinal diamines to illustrate the catalytic potential of the diamine scaffold.)

| Reaction | Catalyst/Ligand System | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

| Asymmetric N-allylation | Chiral π-allyl-Pd catalyst with diamine-derived ligand | meso-vicinal diamine bistrisylamide | Good | up to 90% |

| Asymmetric Amination | Chiral Phosphoric Acid / Diamine co-catalysis | Aniline | High | up to 96% |

| Asymmetric Addition | Diamine Ligand L3 in Water | N-Ts imine + PhB(OH)2 | ~100% | >99% |

Data compiled from various studies on chiral diamine catalysis to demonstrate representative efficacy. researchgate.netnih.govnih.gov

Applications as Ligands in Coordination Chemistry for Catalytic Processes

The bifunctional nature of diamines makes them excellent ligands in coordination chemistry. chemicalbook.com N1,N1-Dimethylethane-1,1-diamine possesses two nitrogen atoms with lone pairs of electrons that can coordinate to a single metal center, acting as a bidentate or "chelating" ligand. The formation of a chelate ring with the metal ion results in a thermodynamically stable metal complex, a phenomenon known as the chelate effect. Such stability is highly desirable in catalytic processes, as it prevents ligand dissociation and deactivation of the catalyst. chemicalbook.comwikipedia.org

Complexes formed from diamine ligands and transition metals like copper, rhodium, palladium, and zirconium are used in a wide array of catalytic processes. chemicalbook.comwikipedia.orgresearchgate.net These include cross-coupling reactions (e.g., Suzuki, Heck), polymerization, and hydroamination. chemicalbook.comwikipedia.orgnih.gov The electronic and steric properties of the ligand can be fine-tuned to modulate the reactivity and selectivity of the metal catalyst. In the case of N1,N1-Dimethylethane-1,1-diamine, the presence of a primary amine and a tertiary amine offers differentiated coordinating potential. The tertiary amine provides a stable, sterically defined anchor point, while the primary amine can participate in proton-responsive catalysis or be modified to introduce further functionality.

For example, N,N-dimethylethylenediamine (the 1,2-isomer) is used to synthesize Schiff base ligands for zinc complexes that initiate ring-opening polymerization and to prepare copper azido (B1232118) polymers. chemicalbook.com It can also form coordination complexes with copper(II) and ruthenium(II). chemicalbook.com By analogy, N1,N1-Dimethylethane-1,1-diamine could form stable complexes with various transition metals, creating catalysts for reactions such as hydrofunctionalization or polymerization. nih.gov

Building Block in the Synthesis of Complex Organic Molecules

Diamine scaffolds, both geminal and vicinal, are valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. chemicalbook.comresearchgate.net They introduce two nitrogen functional groups into a molecule, which can be further elaborated to construct heterocyclic rings or other complex functionalities. Vicinal (1,2) diamines are particularly prevalent motifs in biologically active compounds and are key precursors to chiral heterocyclic rings. nih.gov

Geminal (1,1) diamines are structural components of many bioactive compounds and pharmaceuticals. rsc.org Their synthesis often involves transition metal-free methods, highlighting their accessibility as building blocks. rsc.org As a geminal diamine, N1,N1-Dimethylethane-1,1-diamine can be considered a masked aldehyde or ketone equivalent. The C-N bonds can be cleaved under specific conditions to reveal a carbonyl group, or the amino groups can be used as nucleophilic handles for further reactions. For instance, 1,1-enediamines, which can be derived from geminal diamines, act as bis-nucleophiles to react with bis-electrophiles for the production of various heterocyclic compounds. nih.gov This reactivity makes N1,N1-Dimethylethane-1,1-diamine a potentially versatile synthon for constructing complex nitrogen-containing molecules.

Facilitation of Multi-Component Reactions in Natural Product Synthesis

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. mdpi.com This is particularly valuable in the synthesis of natural products and the creation of libraries of drug-like molecules. nih.govnih.gov

Diamine-containing compounds are frequently employed as key components in MCRs. For example, a three-component reaction between diamines, triethyl orthoformate, and diethyl phosphite (B83602) can be used to synthesize complex bisphosphonic acids. mdpi.comnih.gov The specific reactivity depends on the substitution pattern of the diamine; 1,3- and 1,4-diamines typically react at both amino groups, whereas 1,2-diamines often react at only one due to steric hindrance or intramolecular hydrogen bonding. mdpi.com

While no specific MCRs involving N1,N1-Dimethylethane-1,1-diamine are documented, its structure suggests several potential applications. The presence of two distinct nucleophilic sites (a primary and a tertiary amine) on the same carbon could lead to novel MCRs for the synthesis of unique heterocyclic scaffolds. For instance, in a reaction involving an aldehyde and an isocyanide (an Ugi-type reaction), the primary amine could participate in the initial imine formation, with the geminal nature of the diamine influencing the subsequent cyclization steps to afford complex, densely functionalized molecules relevant to natural product synthesis. nih.gov

Q & A

Q. What are common synthetic routes for preparing N¹,N¹-Dimethylethane-1,1-diamine, and what analytical methods validate its purity?

N¹,N¹-Dimethylethane-1,1-diamine can be synthesized via reductive amination or catalytic hydrogenation. For example, benzylated amine derivatives are reduced using hydrogen gas in the presence of a platinum catalyst to yield the diamine . Post-synthesis, purification often involves vacuum distillation or chromatography (e.g., silica gel) to isolate the product. Purity validation typically employs NMR spectroscopy (¹H and ¹³C) and GC-MS to confirm molecular structure and absence of residual solvents or byproducts .

Q. How is N¹,N¹-Dimethylethane-1,1-diamine stabilized in solution, and what storage conditions prevent degradation?

The compound is sensitive to oxidation and moisture. Stabilization involves storing under inert gas (argon/nitrogen) at low temperatures (4°C) in dark glass containers. Solubility in alcohols (e.g., ethanol) or ethers is preferred for long-term storage, as aqueous solutions may hydrolyze the amine groups .

Q. What safety protocols are critical when handling N¹,N¹-Dimethylethane-1,1-diamine in the laboratory?

Although less toxic than many amines, it requires handling in a fume hood with PPE (gloves, goggles, lab coat). Direct skin/eye contact must be avoided due to irritant properties. Spill management includes neutralization with dilute acetic acid and adsorption with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does N¹,N¹-Dimethylethane-1,1-diamine influence the activity of pyrrolopyrimidine-based EGFR inhibitors?

Substitution with this diamine enhances binding affinity to EGFR kinases. In pyrrolopyrimidine derivatives, the dimethylamino group improves solubility and steric interactions, increasing IC₅₀ values by ~30% compared to mono-substituted analogs. This was demonstrated in enzymatic assays and molecular docking studies .

Q. What role does N¹,N¹-Dimethylethane-1,1-diamine play in modulating the reactivity of Mannich bases?

Its moderate electron-donating capacity (vs. stronger donors like pyrrolidine derivatives) reduces over-stabilization of intermediates, enabling fine-tuning of B-ring substituents in KYNA amides. This flexibility allows systematic exploration of steric and electronic effects on cyclization efficiency .

Q. How can contradictions in reported reaction yields with this diamine be resolved?

Discrepancies often arise from solvent choice and reaction temperature. For instance, refluxing in ethanol (as in KYNA amide synthesis) achieves >85% conversion, while polar aprotic solvents (e.g., DMF) may reduce yields due to side reactions. Kinetic studies under varied conditions (time, solvent, catalyst) are recommended to optimize protocols .

Q. What strategies improve the metabolic stability of disquaramide derivatives synthesized using N¹,N¹-Dimethylethane-1,1-diamine?

Introducing bulky substituents adjacent to the diamine moiety reduces cytochrome P450-mediated oxidation. For example, 3-(butylamino)-4-((2-(dimethylamino)ethyl)amino)cyclobut-3-ene-1,2-dione showed enhanced stability in microsomal assays, attributed to steric shielding of the dimethylamino group .

Methodological Guidance

Designing experiments to assess the compound’s impact on reaction kinetics:

- Use time-resolved NMR or HPLC to monitor intermediate formation.

- Compare rate constants (k) in reactions with/without the diamine to quantify its catalytic or inhibitory effects .

Addressing solubility challenges in cross-coupling reactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.